molecular formula C18H13FN6O B2731183 N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-12-7

N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2731183
CAS No.: 881073-12-7
M. Wt: 348.341
InChI Key: LTRJZQZGDAIROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivativesThe presence of the fluorophenyl group and the pyrazolo[3,4-d]pyrimidine core makes this compound particularly interesting for research in various fields, including cancer treatment and antimicrobial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves:

Biological Activity

N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group and a benzohydrazide moiety. This structural configuration is believed to enhance its biological activity through specific interactions with molecular targets in various pathways.

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory activity against key oncogenic pathways:

  • Targeted Inhibition : The compound has been identified as a potent inhibitor of BRAF(V600E) and EGFR, which are critical in many cancers. In vitro studies demonstrated IC50 values indicating effective growth inhibition across various cancer cell lines (e.g., NCI-60 panel) .
  • Mechanism of Action : The compound interacts with the ATP-binding site of kinases involved in tumor progression. Structural studies have revealed unique binding interactions that contribute to its selectivity and potency .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways:

  • p38 MAP Kinase Inhibition : Similar compounds have been shown to inhibit p38 MAP kinase, leading to reduced production of pro-inflammatory cytokines. This inhibition is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound also displays antimicrobial effects:

  • Broad Spectrum Activity : Studies have reported that pyrazole derivatives can inhibit a range of pathogens, including bacteria and fungi. For example, derivatives demonstrated effective antifungal activity against several phytopathogenic fungi with IC50 values ranging from 11.91 to 28.84 µg/mL .

Case Studies

Several studies highlight the biological efficacy of related compounds:

  • In Vitro Studies : A series of pyrazole derivatives were tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • In Vivo Studies : Animal models treated with pyrazole derivatives exhibited significant tumor regression compared to control groups, supporting the potential for clinical applications .

Research Findings Table

Activity Type Target IC50/Effectiveness Reference
AntitumorBRAF(V600E), EGFREffective across NCI-60 lines
Anti-inflammatoryp38 MAP KinaseSignificant inhibition
AntimicrobialVarious fungiIC50 values: 11.91 - 28.84 µg/mL

Properties

IUPAC Name

N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O/c19-13-6-8-14(9-7-13)25-17-15(10-22-25)16(20-11-21-17)23-24-18(26)12-4-2-1-3-5-12/h1-11H,(H,24,26)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRJZQZGDAIROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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